molecular formula C8H14O2 B1275054 2-Allyloxytetrahydropyran CAS No. 4203-49-0

2-Allyloxytetrahydropyran

Cat. No.: B1275054
CAS No.: 4203-49-0
M. Wt: 142.2 g/mol
InChI Key: NRAKYXXDEXCVMV-UHFFFAOYSA-N
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Description

2-Allyloxytetrahydropyran (2-ATP) is a cyclic ether compound belonging to the family of tetrahydropyrans. It is a colorless liquid with a sweet, fruity odor and a boiling point of 90-92 °C. 2-ATP is a versatile compound with a wide range of applications in both synthetic organic chemistry and biochemistry. It is used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of natural products. In addition, 2-ATP has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's.

Scientific Research Applications

Stereochemistry in Ring Closures

The ring closures of 2-allyloxytetrahydropyran-3-yl radical and related species demonstrate the influence of anomeric effects on stereochemistry. Beckwith and Page (1999) found that these closures yield mainly cis-fused syn-substituted bicyclononylcarbinyl radicals, but variations in the radicals can lead to different outcomes. This research highlights the intricate stereochemical dynamics in organic synthesis involving this compound (Beckwith & Page, 1999).

Kinetic Studies in Elimination Reactions

Rosas et al. (2010) conducted a study focusing on the elimination reaction of 2-methoxytetrahydropyran in the gas phase. They found that the reaction is homogeneous and unimolecular, following a first-order rate law. This study contributes to the understanding of the behavior of tetrahydropyran derivatives under specific conditions, which is valuable for various applications in chemical synthesis (Rosas et al., 2010).

Nucleophilic Allylation of N,O-Acetals

Yamaguchi et al. (2011) discovered that Pd/Et3B and Pd/Et2Zn systems effectively promote the nucleophilic allylations of 2-aminotetrahydrofuran and 2-aminotetrahydropyran with allylic alcohols. This transformation is particularly significant for the allylation of non-protective carbohydrates, offering a high yield of ω-hydroxyhomoallylamines. Such transformations have potential applications in the synthesis of complex molecules (Yamaguchi et al., 2011).

Chiral Auxiliary for Nucleophilic Addition

Charette et al. (1995) reported that the protected 2-hydroxytetrahydropyranyl group serves as an efficient chiral auxiliary for the stereoselective nucleophilic addition of Grignard reagents to α-alkoxy ketones. This research provides a pathway for chelation-controlled stereoselective additions, which is crucial in asymmetric synthesis (Charette et al., 1995).

Safety and Hazards

2-Allyloxytetrahydropyran is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It may cause an allergic skin reaction and serious eye damage. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Allyloxytetrahydropyran plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One notable interaction is its ability to undergo Heck coupling reactions with aryl bromides in the presence of palladium catalysts This reaction is significant in organic synthesis, allowing the formation of carbon-carbon bonds

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to undergo chemical reactions, such as the Heck coupling reaction, which can lead to the formation of new chemical bonds . At the molecular level, this compound may interact with enzymes and other biomolecules, potentially inhibiting or activating their functions. For example, the interaction of this compound with palladium catalysts in the Heck reaction suggests that it can form complexes with metal ions, which may influence its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. This compound is known to be sensitive to air and heat, which can lead to its degradation . Long-term studies in vitro and in vivo are necessary to determine the stability of this compound and its long-term effects on cellular function. Understanding these temporal effects is crucial for its application in biochemical research.

Properties

IUPAC Name

2-prop-2-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-6-9-8-5-3-4-7-10-8/h2,8H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKYXXDEXCVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403997
Record name 2-Allyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4203-49-0
Record name 2-Allyloxytetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allyloxytetrahydropyran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the stereoselective cyclization of the 2-allyloxytetrahydropyran-3-yl radical?

A1: Understanding how this radical undergoes cyclization is crucial for controlling the stereochemistry (the 3D arrangement of atoms) in the final products. This is particularly relevant in synthesizing complex molecules where specific stereoisomers are often desired. [, ] Both papers investigate how factors like anomeric effects influence the stereochemical outcome of the reaction.

Q2: How do the cited papers investigate the influence of anomeric effects on the reaction?

A2: While the abstracts lack specifics, the titles suggest the researchers likely employed experimental and/or computational methods. They may have synthesized a series of this compound derivatives with varying substituents to study how these changes impact the stereoselectivity of the cyclization. [, ] Computational chemistry techniques could further elucidate the reaction mechanism and predict the stereochemical outcomes.

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